molecular formula C7H11NO3 B026124 3-Methylcrotonylglycine CAS No. 33008-07-0

3-Methylcrotonylglycine

Cat. No. B026124
CAS RN: 33008-07-0
M. Wt: 157.17 g/mol
InChI Key: PFWQSHXPNKRLIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-methylcrotonylglycine and related compounds involves diastereoselective Michael addition reactions and other efficient asymmetric synthesis methods. For instance, an efficient asymmetric synthesis of biologically important (2S,3S)-3-methyl- and (2S,3S)-3-trifluoromethylpyroglutamic acids has been developed, highlighting the synthetic routes to create structurally related compounds to 3-methylcrotonylglycine (Soloshonok, Cai, Hruby, Van Meervelt, & Mischenko, 1999).

Molecular Structure Analysis

The molecular structure of 3-methylcrotonylglycine and its derivatives has been explored through various spectroscopic techniques. For example, the Eu(III) complex with N-methylglycine provides insights into the structural aspects of 3-methylcrotonylglycine analogs, demonstrating the compound's ability to form complex structures (Gawryszewska, Jerzykiewicz, Sobota, & Legendziewicz, 2000).

Chemical Reactions and Properties

3-Methylcrotonylglycine participates in various biochemical pathways, particularly in the metabolism of leucine, where its accumulation and excretion are indicative of certain metabolic disorders. The cloning of human MCCA and MCCB genes has shed light on the molecular cause of 3-methylcrotonyl-CoA carboxylase deficiency, a condition characterized by the increased urinary excretion of 3-methylcrotonylglycine (Holzinger et al., 2001).

Physical Properties Analysis

The physical properties of 3-methylcrotonylglycine, including its solubility, melting point, and spectroscopic characteristics, are essential for understanding its behavior in biological systems and its detection in diagnostic tests. The identification of 3-methylcrotonylglycine in urine from patients with 3-hydroxy-3-methylglutaric aciduria provides a basis for exploring its physical properties in a biological context (Wysocki & Hähnel, 1978).

Chemical Properties Analysis

The chemical behavior of 3-methylcrotonylglycine, including its reactivity, stability, and interactions with other biomolecules, is crucial for understanding its role in metabolism and its potential therapeutic applications. Studies on the biochemical and molecular characterization of 3-methylcrotonylglycinuria have provided insights into the compound's chemical properties and its metabolic implications (Cozzolino et al., 2018).

Scientific Research Applications

  • Metabolic Disorder Indicators : 3MCG is present in the urine of infants with 3-hydroxy-3-methylglutaric aciduria, indicating inhibition of 3-methylcrotonyl-CoA carboxylase activity in tissues (Wysocki & Hähnel, 1978).

  • Neurological Impact : This compound impairs mitochondrial brain energy homeostasis and neurotransmission, potentially contributing to neurological damage in patients affected by related metabolic disorders (Moura et al., 2011).

  • Therapeutic Applications : Glycine and carnitine therapy may help normalize metabolite excretion in patients with 3-MCC deficiency, suggesting a potential therapeutic role for these compounds (Rutledge et al., 1995).

  • Oxidative Damage in the Brain : 3MCG is associated with increased oxidative damage in the cerebral cortex of young rats, which could contribute to neurological dysfunction and brain abnormalities in individuals with the related deficiency (Zanatta et al., 2012).

  • Biotin Therapy Effectiveness : Biotin has been shown to effectively treat biotin-responsive 3-methylcrotonyl glycinuria and 3-hydroxyisovaleric aciduria, restoring normal mitochondrial carboxylase activity in skin fibroblasts (Bartlett, Ng, & Leonard, 1980).

  • Cause of "Metabolic Stroke" : This compound is a potential cause of "metabolic stroke" in acute focal brain disease, with treatment involving protein restriction and carnitine (Steen et al., 1999).

properties

IUPAC Name

2-(3-methylbut-2-enoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(2)3-6(9)8-4-7(10)11/h3H,4H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWQSHXPNKRLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186641
Record name beta-Methylcrotonylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methylcrotonylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Methylcrotonylglycine

CAS RN

33008-07-0
Record name 3-Methylcrotonylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33008-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methylcrotonylglycine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Methylcrotonylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLCROTONYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHG2SN5POH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Methylcrotonylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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